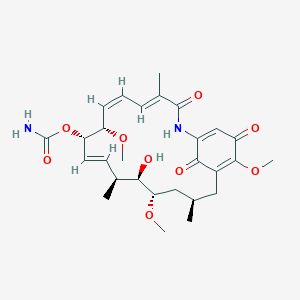![molecular formula C30H20N6 B1249043 2-pyridin-2-yl-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]pyridin-2-yl]pyridine](/img/structure/B1249043.png)
2-pyridin-2-yl-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]pyridin-2-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-pyridin-2-yl-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]pyridin-2-yl]pyridine is a complex organic compound featuring multiple pyridine rings. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, materials science, and coordination chemistry due to their unique structural and electronic properties.
Aplicaciones Científicas De Investigación
2-pyridin-2-yl-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]pyridin-2-yl]pyridine has several scientific research applications:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-2-yl-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]pyridin-2-yl]pyridine typically involves multi-step reactions starting from simpler pyridine derivatives. One common approach is the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the carbon-carbon bonds between the pyridine rings . These reactions are usually carried out under inert atmosphere conditions (e.g., nitrogen or argon) and require the use of ligands and bases to facilitate the coupling process.
Industrial Production Methods
Industrial production of such complex pyridine derivatives often involves optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability . Additionally, the use of greener solvents and catalysts is becoming more common to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-pyridin-2-yl-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]pyridin-2-yl]pyridine can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenated pyridine derivatives, nucleophiles like amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the pyridine rings, enhancing the compound’s versatility .
Mecanismo De Acción
The mechanism of action of 2-pyridin-2-yl-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]pyridin-2-yl]pyridine varies depending on its application:
Anti-fibrotic Activity: The compound inhibits collagen production by interfering with the signaling pathways that regulate collagen synthesis in hepatic stellate cells.
Anticancer Activity: It targets specific molecular pathways, such as the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often associated with tumorigenesis.
Comparación Con Compuestos Similares
Similar Compounds
2,6-di(pyridin-2-yl)pyridine: A simpler analogue with fewer pyridine rings, used in coordination chemistry.
2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine:
2,6-di(quinolin-8-yl)pyridine: A quinoline-containing analogue with unique electronic properties.
Uniqueness
2-pyridin-2-yl-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]pyridin-2-yl]pyridine stands out due to its highly conjugated structure, which imparts unique electronic properties and makes it a versatile ligand in coordination chemistry
Propiedades
Fórmula molecular |
C30H20N6 |
|---|---|
Peso molecular |
464.5 g/mol |
Nombre IUPAC |
2-pyridin-2-yl-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]pyridin-2-yl]pyridine |
InChI |
InChI=1S/C30H20N6/c1-3-19-31-21(9-1)23-11-5-13-25(33-23)27-15-7-17-29(35-27)30-18-8-16-28(36-30)26-14-6-12-24(34-26)22-10-2-4-20-32-22/h1-20H |
Clave InChI |
QLHCXTDRHLNCEE-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)C3=NC(=CC=C3)C4=CC=CC(=N4)C5=CC=CC(=N5)C6=CC=CC=N6 |
SMILES canónico |
C1=CC=NC(=C1)C2=NC(=CC=C2)C3=NC(=CC=C3)C4=CC=CC(=N4)C5=CC=CC(=N5)C6=CC=CC=N6 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-chloro-4,6-dihydroxy-2-[3-[(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)amino]-3-oxopropyl]benzoate](/img/structure/B1248961.png)
![(3S,4R,7R,9S,10S,13S,14S,16R,19S,27S)-13-ethenyl-19-hydroxy-7-methyl-2-oxa-18-azahexacyclo[19.2.2.13,10.116,19.04,9.014,27]heptacosa-1(24),11,21(25),22-tetraene-15,17-dione](/img/structure/B1248962.png)


![disodium;(3R,5R,6R)-3-[3-[(E)-[(2E)-2-(carbamoylhydrazinylidene)ethylidene]amino]-2-oxoimidazolidin-1-yl]-6-[[(2R)-2-(2-fluoro-4-hydroxyphenyl)-2-sulfonatoacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1248966.png)


![(E)-6-methyl-N-[(3S,7S,10S)-7-methyl-3-(2-methylpropyl)-2,5,6,9-tetraoxo-1,4,8-triazacyclotridec-10-yl]oct-2-enamide](/img/structure/B1248973.png)




![(4aR,6R,7R,7aS)-6-(5,6-dichlorobenzimidazol-1-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B1248983.png)

